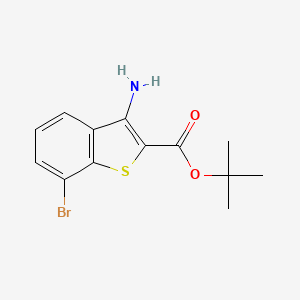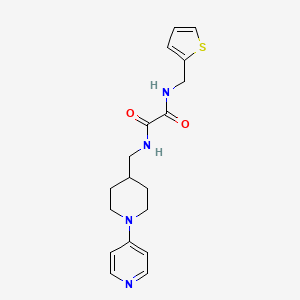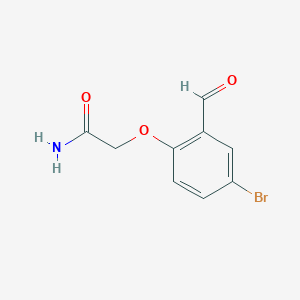![molecular formula C19H14N2O5S2 B2745051 2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid CAS No. 24834-70-6](/img/structure/B2745051.png)
2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a nitrophenyl group, a methylidene group, a thiazolidine ring, and a propanoic acid group . The nitrophenyl group is a phenyl ring with a nitro group (-NO2) attached, which is often used in the synthesis of dyes and pharmaceuticals. The methylidene group is a carbon atom double-bonded to two hydrogen atoms . The thiazolidine ring is a heterocyclic compound containing sulfur and nitrogen. The propanoic acid group is a carboxylic acid with a three-carbon chain.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. Unfortunately, without specific information or an image of the compound’s structure, it’s difficult to provide a detailed analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could make the compound soluble in water .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Researchers have developed various novel compounds with structures related to thiazolidinone derivatives, demonstrating a wide range of biological activities. The synthesis involves multi-step chemical reactions, starting from key intermediates like undecenoic acid hydrazide or nitrophenyl compounds, leading to the formation of thiazolidinone derivatives with potential biological applications (Rahman et al., 2005).
Anticancer Activity
Several studies have highlighted the anticancer properties of thiazolidinone derivatives. For instance, compounds like 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid have shown significant antimitotic activity against a range of cancer cell lines, including leukemia, melanoma, and breast cancer, indicating their potential as anticancer agents (Buzun et al., 2021).
Antimicrobial and Antitubercular Activities
Thiazolidinone derivatives have also been reported to exhibit antimicrobial and antitubercular activities. Compounds synthesized from key intermediates like cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide showed promising antimicrobial properties against various pathogens, underscoring their potential in treating infectious diseases (Gouda et al., 2010).
Applications in Antihypertensive Therapy
Furthermore, thiosemicarbazides, triazoles, and Schiff bases derived from these compounds have been explored for their antihypertensive α-blocking agents, indicating a potential application in cardiovascular diseases management (Abdel-Wahab et al., 2008).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5S2/c22-17-16(11-13-6-8-14(9-7-13)21(25)26)28-19(27)20(17)15(18(23)24)10-12-4-2-1-3-5-12/h1-9,11,15H,10H2,(H,23,24)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUDVMXQHQXPDZ-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2744968.png)
![2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2744970.png)
![3-(3-fluorophenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2744972.png)
![[4-(1H-Imidazol-4-yl)phenyl]methanol](/img/structure/B2744973.png)
![2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2744976.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2744978.png)

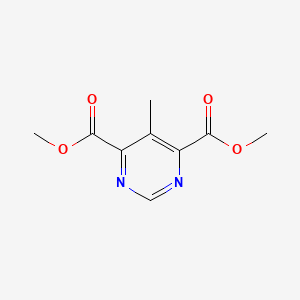
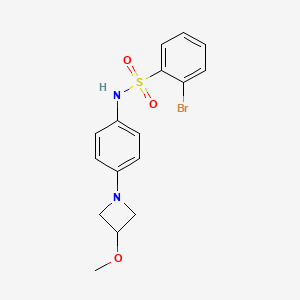
![3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2744982.png)
